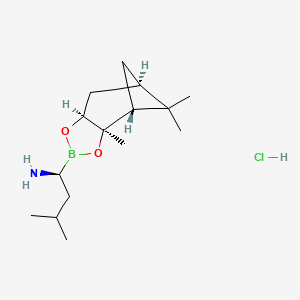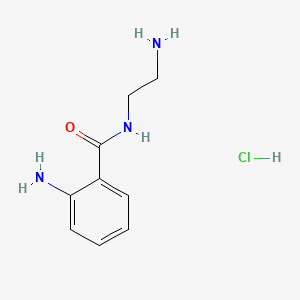
C24:1 Sphingomyelin
Descripción general
Descripción
Synthesis Analysis
Sphingolipids, including C24:1 Sphingomyelin, are synthesized in the endoplasmic reticulum from nonsphingolipid precursors. Despite the diversity of structure and function of sphingolipids, their creation and destruction are governed by common synthetic and catabolic pathways . For example, acylation of sphingosine, phytosphingosine, or dihydrosphingosine with one of several possible acyl CoA molecules through the action of distinct ceramide synthases produces the molecules defined as ceramide .Molecular Structure Analysis
The molecular structure of sphingomyelin in fluid phase bilayers has been determined by the joint analysis of small-angle neutron and X-ray scattering data . The structural parameters include the area per lipid, total bilayer thickness, and hydrocarbon thickness .Chemical Reactions Analysis
Sphingolipids, including C24:1 Sphingomyelin, participate in a variety of intricate metabolic pathways. They play significant roles in membrane biology and provide many bioactive metabolites that regulate cell function .Physical And Chemical Properties Analysis
The biophysical properties of sphingolipids containing lignoceric (C24:0) or nervonic (C24:1) fatty acyl residues have been studied in multicomponent lipid bilayers containing cholesterol . Results point to C24:0 sphingolipids, namely lignoceroyl sphingomyelin (lSM) and lignoceroyl ceramide (lCer), having higher membrane rigidifying properties than their C24:1 homologues .Aplicaciones Científicas De Investigación
- Membrane Rigidity : C24:1 sphingomyelin contributes to membrane rigidity due to its long acyl chain (nervonic acid). It forms tightly packed lipid domains, affecting membrane curvature and protein localization .
- Cholesterol Interaction : C24:1 sphingomyelin interacts with cholesterol, influencing membrane fluidity and lipid raft formation. These lipid rafts serve as platforms for signaling molecules and protein sorting .
Neurological Health and Myelin Sheath Integrity
C24:1 sphingomyelin is abundant in myelin sheaths, which insulate nerve fibers. Its role in maintaining myelin integrity is critical for proper nervous system function:
- Myelin Composition : C24:1 sphingomyelin contributes to the lipid composition of myelin sheaths. Disruptions can lead to demyelinating diseases like multiple sclerosis .
Skin Barrier Function and Dermatological Health
C24:1 sphingomyelin is also relevant in skin health:
- Stratum Corneum : It forms part of the stratum corneum, the outermost layer of the skin. This layer acts as a barrier, preventing water loss and protecting against external stressors .
Cardiometabolic Biomarker Potential
Emerging evidence suggests that sphingolipids, including C24:1 sphingomyelin, may serve as biomarkers for cardiometabolic diseases . Researchers are exploring their association with conditions like diabetes, obesity, and cardiovascular disorders.
Lipid Signaling and Cellular Responses
C24:1 sphingomyelin participates in lipid-based signaling cascades:
- Apoptosis : Ceramides, including C24:1, play a role in apoptotic pathways. Their accumulation can trigger cell death .
Biophysical Properties in Multicomponent Lipid Systems
Recent studies highlight intriguing properties of C24:1 sphingolipids:
- Membrane Dynamics : When combined with C24:0 sphingolipids, C24:1 sphingolipids induce bilayer dynamism and instability. They exhibit unique thermograms and gel phase behavior .
- Relative Distribution of Ceramides : C24:1 sphingomyelin influences the distribution of ceramides in multicomponent bilayers. Notably, nervonoyl ceramide (nCer) may be easier to accommodate than its C16:0 counterpart .
Mecanismo De Acción
Target of Action
C24:1 Sphingomyelin primarily targets the lipid bilayers of cell membranes . These lipid bilayers are composed of various lipids, including cholesterol, and play a crucial role in maintaining the structural integrity of cells and facilitating cellular signaling .
Mode of Action
C24:1 Sphingomyelin interacts with its targets by integrating into the lipid bilayers of cell membranes . It has a unique interaction with cholesterol, which is a key component of these membranes . This interaction influences the distribution of cholesterol between the inner and outer leaflets of the membrane .
Biochemical Pathways
The presence of C24:1 Sphingomyelin in the lipid bilayer influences the formation of segregated areas or ‘domains’ within the membrane . These domains can impact the diffusivity of proteins and their capacity to cluster and exert their physiological effects . The synthesis and hydrolysis of sphingomyelin are increasingly implicated in the initiation of carcinogenesis and promotion of metastasis .
Pharmacokinetics
Its integration into lipid bilayers suggests it may have a high bioavailability within cellular environments .
Result of Action
The presence of C24:1 Sphingomyelin in the lipid bilayer suppresses the formation of microdomains in the plasma membrane . This suppression can influence the lateral organization of the membrane and potentially generate cholesterol asymmetry .
Action Environment
The action of C24:1 Sphingomyelin is influenced by the lipid composition of the environment. For instance, the presence of other sphingolipids can affect its ability to suppress microdomain formation . Moreover, its interaction with cholesterol suggests that the cholesterol content of the environment may also influence its action .
Direcciones Futuras
The combination of C24:0 and C24:1 sphingolipids generates interesting events, such as a generalized bilayer dynamism/instability of supported planar bilayers . These results are relevant for events of membrane platform formation, in the context of sphingolipid-based signaling cascades . Future research may focus on these aspects to further understand the role of C24:1 Sphingomyelin in cellular functions.
Propiedades
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h20-21,38,40,45-46,50H,6-19,22-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b21-20-,40-38+/t45-,46+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZHECFHXLTOLJ-QYKFWSDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H93N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
C24:1 Sphingomyelin | |
CAS RN |
94359-13-4 | |
| Record name | SM(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: Does growth hormone administration influence C24:1 sphingomyelin levels in the aging thymus?
A: Interestingly, growth hormone treatment appears to mitigate some of the age-related lipid alterations observed in the murine thymus. [] While the study did not directly investigate the impact of growth hormone on C24:1 sphingomyelin levels, it did find that growth hormone administration decreased overall triglyceride and free cholesterol levels in the thymus of older mice. [] Further investigation into the specific effects of growth hormone on C24:1 sphingomyelin and its potential role in thymic rejuvenation is warranted.
Q2: How does C24:1 sphingomyelin relate to lipotoxicity in human pancreatic islets?
A: While the provided research [] did not directly investigate the role of C24:1 sphingomyelin in lipotoxicity within human pancreatic islets, it did identify this specific sphingomyelin species as being elevated in islets chronically exposed to palmitate, a saturated fatty acid. [] This finding suggests a potential connection between C24:1 sphingomyelin and the development of islet cell dysfunction, but further research is necessary to understand the specific mechanisms involved.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




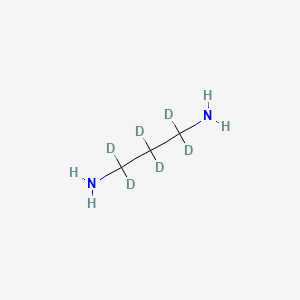
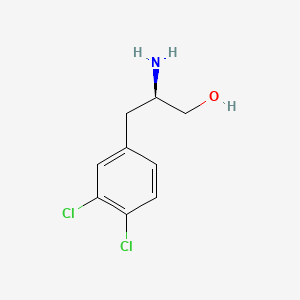
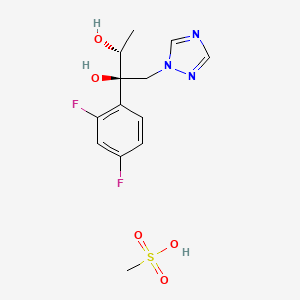
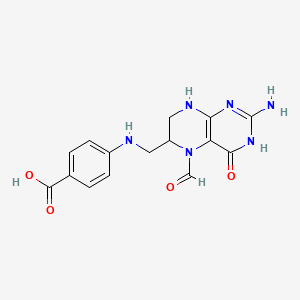

![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)
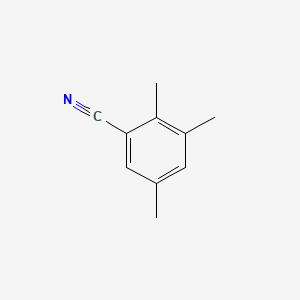

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)
